molecular formula C17H26ClN3O B214809 N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-3-methylbutanamide

N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-3-methylbutanamide

货号 B214809
分子量: 323.9 g/mol
InChI 键: KSMLUAGQYZZZAS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-3-methylbutanamide, also known as CEP-1347, is a small-molecule inhibitor of the c-Jun N-terminal kinase (JNK) signaling pathway. JNK is a member of the mitogen-activated protein kinase (MAPK) family, which plays an important role in regulating cellular processes such as proliferation, differentiation, and apoptosis. CEP-1347 has been shown to have potential therapeutic applications in a variety of neurological disorders, including Parkinson's disease, Alzheimer's disease, and stroke.

作用机制

N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-3-methylbutanamide exerts its therapeutic effects by inhibiting the JNK signaling pathway. JNK is activated by a variety of stress stimuli, including oxidative stress, inflammation, and protein misfolding, and plays a key role in regulating cellular responses to stress. Inhibition of JNK by N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-3-methylbutanamide has been shown to reduce neuronal apoptosis, inflammation, and oxidative stress, all of which are thought to contribute to the pathogenesis of neurological disorders.
Biochemical and Physiological Effects
N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-3-methylbutanamide has been shown to have a number of biochemical and physiological effects in animal models of neurological disorders. These include the reduction of oxidative stress and inflammation, the protection of dopaminergic neurons from degeneration, the reduction of amyloid-beta deposition, and the improvement of cognitive and motor function.

实验室实验的优点和局限性

One advantage of N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-3-methylbutanamide for lab experiments is its specificity for the JNK signaling pathway, which allows for the selective inhibition of this pathway without affecting other signaling pathways. However, one limitation of N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-3-methylbutanamide is its relatively low potency, which may limit its effectiveness in certain experimental settings.

未来方向

There are several future directions for research on N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-3-methylbutanamide. One area of research is the development of more potent and selective JNK inhibitors, which may have greater therapeutic potential than N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-3-methylbutanamide. Another area of research is the investigation of the role of JNK signaling in other neurological disorders, such as multiple sclerosis and traumatic brain injury. Finally, the potential use of N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-3-methylbutanamide in combination with other therapeutic agents, such as antioxidants or anti-inflammatory drugs, should be explored.

合成方法

The synthesis of N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-3-methylbutanamide involves several steps, including the reaction of 4-(4-ethylpiperazin-1-yl)aniline with 3-chloro-4-fluorobenzaldehyde to form the intermediate N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-4-fluorobenzamide. This intermediate is then reacted with 3-methylbutanoyl chloride to form the final product, N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-3-methylbutanamide.

科学研究应用

N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-3-methylbutanamide has been extensively studied for its potential therapeutic applications in neurological disorders. In animal models of Parkinson's disease, N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-3-methylbutanamide has been shown to protect dopaminergic neurons from degeneration and improve motor function. Similarly, in animal models of Alzheimer's disease, N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-3-methylbutanamide has been shown to reduce amyloid-beta deposition and improve cognitive function. N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-3-methylbutanamide has also been shown to have potential therapeutic applications in stroke, where it has been shown to reduce ischemic brain injury and improve neurological function.

属性

产品名称

N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-3-methylbutanamide

分子式

C17H26ClN3O

分子量

323.9 g/mol

IUPAC 名称

N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-3-methylbutanamide

InChI

InChI=1S/C17H26ClN3O/c1-4-20-7-9-21(10-8-20)16-6-5-14(12-15(16)18)19-17(22)11-13(2)3/h5-6,12-13H,4,7-11H2,1-3H3,(H,19,22)

InChI 键

KSMLUAGQYZZZAS-UHFFFAOYSA-N

SMILES

CCN1CCN(CC1)C2=C(C=C(C=C2)NC(=O)CC(C)C)Cl

规范 SMILES

CCN1CCN(CC1)C2=C(C=C(C=C2)NC(=O)CC(C)C)Cl

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。